Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride
Description
Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with amino (NH₂) and methoxy (OCH₃) groups at the 4- and 3-positions, respectively. The propanoate backbone includes a methyl ester group and a branched methyl substituent at the α-carbon. Its molecular formula is C₁₂H₁₈ClNO₃, with a molecular weight of 259.74 g/mol . This compound is likely utilized in pharmaceutical research as a chiral building block or intermediate due to its structural complexity and functional group diversity.
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)16-4)8-5-6-9(13)10(7-8)15-3;/h5-7H,13H2,1-4H3;1H |
InChI Key |
PTDNNLXYSVCEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)N)OC)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride typically involves multiple steps. One common method is the reduction of Schiff bases using sodium borohydride. This process involves the reaction of primary amines with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines using sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as lithium aluminum hydride or sodium borohydride are often employed to facilitate the reduction process .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations and Implications
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound's 4-amino and 3-methoxy groups are electron-donating, enhancing the phenyl ring's electron density. In contrast, analogs with 4-fluoro () or 4-chloro () substituents feature electron-withdrawing groups, which may reduce reactivity in nucleophilic aromatic substitution reactions .
Chirality and Bioactivity :
- The (S)-enantiomer in highlights the importance of stereochemistry in pharmaceutical applications, as enantiomers often exhibit distinct biological activities .
The carboxylic acid in may serve as a prodrug precursor, enabling pH-dependent release of active metabolites .
Research and Application Insights
- Pharmaceutical Potential: The target compound’s amino and methoxy groups are common in CNS and cardiovascular drugs (e.g., β-blockers, antidepressants), suggesting utility in these domains. Its branched structure may also confer resistance to enzymatic degradation .
- Comparative Bioactivity : Analogs with fluorine or chlorine substituents () are often explored for antimicrobial or anti-inflammatory properties due to their electronegative effects .
Biological Activity
Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride, often referred to as a derivative of methoxyphenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C12H17ClN2O3
- Molecular Weight : 274.73 g/mol
- IUPAC Name : Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride
- Structure : The compound features a methoxy group, an amino group, and a propanoate moiety which contribute to its biological activity.
The biological activity of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems:
- GABA Transporter Inhibition : Research indicates that this compound may act as an inhibitor of the GABA transporter subtype mGAT4, which plays a crucial role in neurotransmitter regulation in the central nervous system. This inhibition can enhance GABAergic signaling, potentially leading to anxiolytic or anticonvulsant effects .
- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, studies on similar compounds suggest that modifications to the amino and methoxy groups can significantly influence enzyme affinity and selectivity .
Antitumor Effects
Recent studies have explored the antitumor properties of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride:
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated:
- Neurotransmitter Modulation : By inhibiting GABA transporters, the compound may help maintain higher levels of GABA in synaptic clefts, thereby providing neuroprotection against excitotoxicity associated with neurodegenerative diseases .
Case Studies
- Study on GABA Transporters :
- Antitumor Activity Assessment :
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| GABA Transport Inhibition | Significant inhibition of mGAT4 | |
| Antitumor Activity | Cytotoxic effects on MCF7 and HL60 cells | |
| Neuroprotective | Potential enhancement of GABA signaling |
Table 2: Comparison with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step process:
Esterification : React 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid with methanol under acidic catalysis (e.g., HCl gas) to form the methyl ester .
Salt Formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt, ensuring protonation of the amino group .
Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, chloroform/methanol gradient) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6) to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.7–7.1 ppm) and ester carbonyl at ~170 ppm .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form; poorly soluble in nonpolar solvents (hexane, ether) .
- Stability :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
Methodological Answer:
- Substituent Modifications : Synthesize analogs with variations in:
- Methoxy group position (e.g., 2- vs. 4-methoxy) .
- Amino group substitution (e.g., alkylation or acylation) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., tyrosine kinase or monoamine oxidase) using fluorogenic substrates. Compare IC50 values to quantify potency shifts .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins, prioritizing analogs with improved binding energies .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- Toxicity Screening :
Q. How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks :
- Standardize assay conditions (e.g., cell line passage number, serum-free media, incubation time) to minimize variability .
- Validate results across independent labs using blinded sample testing .
- Data Reconciliation :
- Use meta-analysis to identify confounding factors (e.g., impurity profiles, solvent effects). For example, residual DMSO (>0.1%) may artificially enhance cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
